![molecular formula C15H16O2 B3051892 Ethyl 3-(1-naphthyl)propanoate CAS No. 36818-50-5](/img/structure/B3051892.png)
Ethyl 3-(1-naphthyl)propanoate
Overview
Description
Ethyl 3-(1-naphthyl)propanoate is a chemical compound with the molecular formula C15H16O2 . It contains a total of 34 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .
Molecular Structure Analysis
The molecule contains a total of 33 atoms, including 16 Hydrogen atoms, 15 Carbon atoms, and 2 Oxygen atoms . It also contains 34 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .Physical And Chemical Properties Analysis
Ethyl 3-(1-naphthyl)propanoate is a complex molecule with several physical and chemical properties. It has a total of 34 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .Scientific Research Applications
NMR Spectroscopy
This compound can be used in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for determining the physical and chemical properties of molecules . It can help distinguish between possible structures for an unknown organic compound .
Self-Assembly Research
In the field of nanotechnology, Ethyl 3-(1-naphthyl)propanoate has been used in self-assembly research . This involves the creation of complex structures through the interaction of individual molecules, a process that could have significant implications for the development of nanoscale devices and materials .
Flavoring Agent
Due to its fruity smell, Ethyl 3-(1-naphthyl)propanoate can be used as a flavoring agent in the food and beverage industry . This makes it valuable for creating a wide range of consumer products.
Chemical Education
In educational settings, Ethyl 3-(1-naphthyl)propanoate can be used to demonstrate various chemical reactions and processes. For example, its synthesis can be used to teach students about esterification, a fundamental concept in organic chemistry .
properties
IUPAC Name |
ethyl 3-naphthalen-1-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-17-15(16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREBQYMNCJOFML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450128 | |
Record name | ethyl 3-(1-naphthyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1-naphthyl)propanoate | |
CAS RN |
36818-50-5 | |
Record name | ethyl 3-(1-naphthyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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